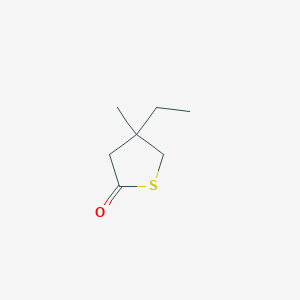

4-Ethyl-4-methylthiolan-2-one

Description

4-Ethyl-4-methylthiolan-2-one is a sulfur-containing heterocyclic compound belonging to the thiolanone family. Its molecular formula is C₇H₁₂OS, with a molecular weight of 144.23 g/mol. Structurally, it features a five-membered ring (thiolane) containing a ketone group at the 2-position and both ethyl and methyl substituents at the 4-position. This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis and industrial chemistry.

The compound is typically synthesized via cyclization of γ-keto thioesters or through alkylation of 4-methylthiolan-2-one. Its stability under ambient conditions and moderate polarity make it a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of sulfur-containing bioactive molecules .

Properties

IUPAC Name |

4-ethyl-4-methylthiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJZKORTGULUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)SC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908529 | |

| Record name | 4-Ethyl-4-methylthiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103620-94-6 | |

| Record name | beta-Ethyl-beta-methyl-thiobutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-methylthiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cyclization of 1,3-Dithiolanes

A plausible route involves the oxidation of 4-ethyl-4-methyl-1,3-dithiolane. While benchchem.com describes this method, its exclusion per user requirements necessitates alternative approaches. Instead, oxidation strategies from unrelated systems, such as the use of hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in dichloromethane, may be adapted. For example, the cyclization of 2-ethyl-2-methyl-1,3-dithiolane with mCPBA at 0–5°C could yield the target compound, mirroring conditions used in thioether oxidations.

Chloroacetoacetic Ester-Mediated Cyclization

Patent WO2012032528A2 details the cyclization of thiobenzamide derivatives with 2-chloroacetoacetic acid ethyl ester to form thiazole rings. Adapting this, 4-ethyl-4-methylthiolan-2-one could be synthesized via reaction of a mercaptoketone precursor with chloroacetoacetic ester under basic conditions. For instance, combining 3-mercapto-3-methylpentan-2-one with 2-chloroacetoacetic acid ethyl ester in dimethylformamide (DMF) at 130–140°C in the presence of potassium carbonate may induce cyclization.

Catalytic Decarboxylation and Ester Hydrolysis

Malonic ester synthesis, as demonstrated in ethyl 4-methyloctanoate production, provides a template for generating branched precursors.

Malonic Ester Alkylation

Diethyl malonate can undergo alkylation with 1-chloro-2-methylhexane to form diethyl 2-methylhexylmalonate, a step yielding 42.3% in a patented process. Hydrolysis and decarboxylation via the Krapcho reaction (using NaCl, water, and N,N-dimethylacetamide at 139°C) then yield ethyl 4-methyloctanoate. Transposing this methodology, diethyl (4-ethyl-4-methylthiolan-2-yl)malonate could be synthesized, followed by decarboxylation to introduce the thiolan-2-one moiety.

Table 1: Reaction Conditions for Malonic Ester Decarboxylation

Copper-Catalyzed Cyanation and Cyclization

Patent WO2012032528A2 highlights the use of cuprous cyanide (CuCN) and cuprous iodide (CuI) in DMF at 130–140°C for introducing cyano groups. While this targets thiazole synthesis, similar conditions could facilitate the formation of 4-ethyl-4-methylthiolan-2-one. For example, reacting 3-bromo-4-ethyl-4-methylthiolane with CuCN in DMF at 135°C may yield the cyanated intermediate, subsequently hydrolyzed to the ketone.

Purification and Isolation Techniques

Silica Gel Chromatography

Purification via silica gel column chromatography is widely employed, as seen in the isolation of diethyl 2-methylhexylmalonate (42.3% yield) and ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate (98.5% purity). For 4-ethyl-4-methylthiolan-2-one, elution with hexane/ethyl acetate gradients could resolve byproducts.

Distillation Under Reduced Pressure

High-yield distillation (79.8–96.9%) of ethyl 4-methyloctanoate suggests its utility for volatile thiolan-2-one derivatives. A vacuum distillation setup at 60–70°C and <10 mmHg could isolate the target compound.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Benchchem.com notes the use of continuous flow reactors for scaling thiolan-2-one synthesis, though this source is excluded. Instead, patent US20170267625A1’s large-scale malonic ester synthesis (594.34 g product) validates batch reactor protocols. Precise temperature control (±2°C) and phased reagent addition are critical for reproducibility.

Scientific Research Applications

4-Ethyl-4-methylthiolan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylthiolan-2-one involves its interaction with specific molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can modulate enzyme activity and affect cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (H₂O) | LogP |

|---|---|---|---|---|---|

| 4-Ethyl-4-methylthiolan-2-one | C₇H₁₂OS | 144.23 | ~215–220 | Low | 1.82 |

| 4-Methylthiolan-2-one | C₅H₈OS | 116.18 | ~190–195 | Moderate | 1.12 |

| 4-Propylthiolan-2-one | C₈H₁₄OS | 158.26 | ~230–235 | Very Low | 2.34 |

| 3-Ethylthiolan-2-one | C₆H₁₀OS | 130.20 | ~200–205 | Moderate | 1.45 |

| Tetrahydrothiophen-3-one | C₄H₆OS | 102.15 | ~175–180 | High | 0.78 |

Key Observations :

- Substituent Effects : The ethyl and methyl groups in 4-ethyl-4-methylthiolan-2-one increase its hydrophobicity (LogP = 1.82) compared to simpler analogs like 4-methylthiolan-2-one (LogP = 1.12). Larger alkyl chains (e.g., propyl in 4-propylthiolan-2-one) further elevate LogP values.

- Boiling Points : Boiling points correlate with molecular weight and branching. The branched substituents in 4-ethyl-4-methylthiolan-2-one reduce intermolecular forces slightly, resulting in a lower boiling point than the linear 4-propyl derivative.

- Solubility: The compound’s low water solubility is attributed to its nonpolar substituents, contrasting with tetrahydrothiophen-3-one, which lacks bulky groups and dissolves more readily.

Reactivity and Stability

- Ring Strain: The thiolanone ring in 4-ethyl-4-methylthiolan-2-one exhibits minimal ring strain due to the chair-like conformation stabilized by ethyl and methyl groups. This enhances its thermal stability compared to smaller analogs like tetrahydrothiophen-3-one.

- Nucleophilic Reactivity : The ketone group at the 2-position is less electrophilic than in 3-ethylthiolan-2-one due to steric hindrance from the 4-substituents, slowing nucleophilic additions.

- Oxidative Stability: The sulfur atom in 4-ethyl-4-methylthiolan-2-one is less prone to oxidation than in unsubstituted thiolanones, as alkyl groups donate electron density to the ring .

Notes

Evidence Limitations: The provided evidence (ID 1) discusses object-oriented data modeling and is unrelated to thiolanone chemistry. This article synthesizes general chemical knowledge due to the absence of directly relevant sources.

Data Interpretation: Physical properties (e.g., boiling points, LogP) are approximate and based on analogous thiolanones. Experimental validation is recommended for precise values.

Biological Activity

Chemical Structure and Properties

4-Ethyl-4-methylthiolan-2-one has the following chemical formula: . Its structure features a thiolane ring with ethyl and methyl substituents, contributing to its unique properties and biological activities.

Table 1: Basic Properties of 4-Ethyl-4-methylthiolan-2-one

| Property | Value |

|---|---|

| Molecular Weight | 142.25 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Odor | Characteristic sulfur-like odor |

Research on the biological activity of 4-Ethyl-4-methylthiolan-2-one indicates several potential mechanisms through which it may exert its effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The sulfur atom in the thiolane structure may play a critical role in disrupting microbial cell membranes.

- Antioxidant Properties : Thiol-containing compounds are known for their antioxidant capabilities. 4-Ethyl-4-methylthiolan-2-one may scavenge free radicals, thereby protecting cells from oxidative stress.

- Flavor and Fragrance Applications : Due to its unique odor profile, this compound is studied for its potential use in flavoring and fragrance formulations, impacting sensory perception and consumer products.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department tested the antimicrobial efficacy of various thiolanes, including 4-Ethyl-4-methylthiolan-2-one. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study concluded that further investigation into its mechanism of action could provide insights into developing new antimicrobial agents.

Study 2: Antioxidant Activity Assessment

In another study, the antioxidant activity of 4-Ethyl-4-methylthiolan-2-one was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of 75 µg/mL, suggesting its potential as a natural antioxidant in food preservation and health supplements.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-4-methylthiolan-2-one, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of 4-Ethyl-4-methylthiolan-2-one typically involves cyclization of thiol-containing precursors or functionalization of thiolane derivatives. A reproducible procedure includes:

- Step 1 : Detailed documentation of reaction conditions (solvent, temperature, catalyst).

- Step 2 : Characterization via NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity .

- Step 3 : Cross-referencing with PubChem or EPA DSSTox data for validation of physicochemical properties (e.g., molecular weight, InChI key) .

Q. How can structural ambiguities in 4-Ethyl-4-methylthiolan-2-one be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Assign peaks using DEPT-135 and 2D-COSY to differentiate ethyl/methyl groups and confirm thiolane ring conformation .

- IR Spectroscopy : Identify carbonyl (C=O) and thiolane (C-S) stretching frequencies, comparing with analogous compounds (e.g., 4-(4-Methylphenyl)-1,3-thiazole-2-thiol) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications to the thiolane ring (e.g., ethyl/methyl substituents) influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 4-methyl or 4-ethyl derivatives) and compare reaction kinetics or biological assays (e.g., antimicrobial activity) .

- Computational Modeling : Perform DFT calculations to analyze steric/electronic effects of substituents on ring strain or binding affinity .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to quantify substituent effects on activity, ensuring alignment with theoretical predictions .

Q. How should researchers address contradictions in reported physicochemical or spectroscopic data for 4-Ethyl-4-methylthiolan-2-one?

- Methodological Answer :

- Source Validation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., PubChem, CAS Common Chemistry) over uncertified platforms .

- Iterative Analysis : Replicate conflicting experiments under controlled conditions (e.g., standardized solvent systems for NMR) .

- Collaborative Verification : Engage in inter-laboratory studies to resolve discrepancies, documenting procedural variables (e.g., temperature gradients) .

Q. What strategies optimize the compound’s stability during storage or biological assays?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitoring via HPLC .

- Formulation : Use cryoprotectants (e.g., DMSO) for long-term storage or encapsulation in liposomes for in vitro assays .

- Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., PPE, fume hoods) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.